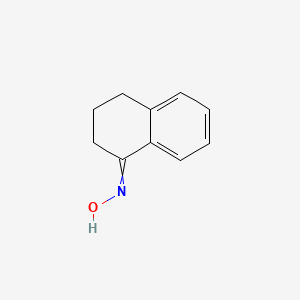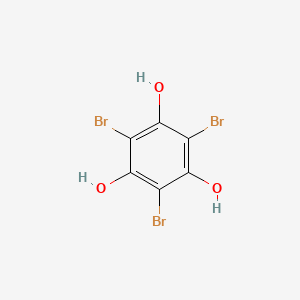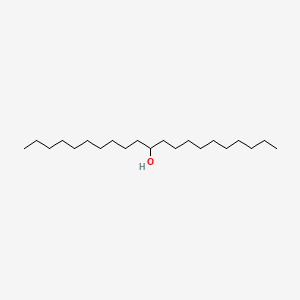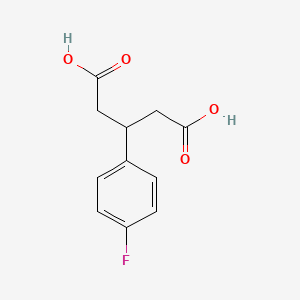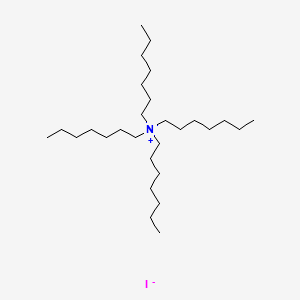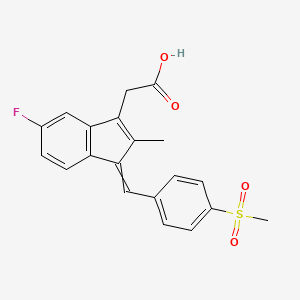
Aptosyn; Exisulind
概要
説明
Sulindac sulfone belongs to the class of organic compounds known as indenes and isoindenes. Indenes and isoindenes are compounds containing an indene moiety(which consists of a cyclopentadiene fused to a benzene ring), or a isoindene moiety (which consists of a cyclopentadiene fused to cyclohexadiene ring). Sulindac sulfone is considered to be a practically insoluble (in water) and relatively neutral molecule. Sulindac sulfone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, sulindac sulfone is primarily located in the cytoplasm and membrane (predicted from logP).
科学的研究の応用
Aptamer Technology in Biosciences
Aptamer technology, including Exisulind, has shown significant promise in biosciences, especially in the field of diabetes research. Machine learning and data mining methods are increasingly vital in transforming health-related data into valuable knowledge. The applications of machine learning, data mining techniques, and tools in the field of diabetes research are extensive, particularly in prediction and diagnosis, complications, genetic background and environment, and healthcare management (Kavakiotis et al., 2017).
Non-conventional Interventions Against Antibiotic Resistance
The growing crisis of antimicrobial resistance has led the scientific community to explore non-conventional interventions, such as aptamers-based treatment and diagnosis. Aptamer technology, which includes substances like Exisulind, is emerging as a robust alternative to traditional approaches, particularly in targeting resistant bacteria. The application of aptamer technology has seen significant advancements, especially in the context of enterobacteria and non-fermenters, highlighting the potential of this approach in addressing global health threats (Bes et al., 2022).
Diagnostic Tests Based on Aptamers
Aptamers, such as those related to Exisulind, are gaining attention for their potential in developing new methods for the diagnosis and treatment of human diseases. Their high specificity and affinity for target recognition make them suitable alternatives to antibodies, offering a promising pathway for the implementation of new parasite detection methods in medical parasitology (Ospina-Villa et al., 2020).
Use of Aptamers in Prostate Cancer
The limited diagnosis and therapy options for prostate cancer highlight the need for more effective alternatives. Aptamers, like those related to Exisulind, offer versatile tools that can be applied for better clinical management of prostate cancer patients. The development of aptamer-based applications in this field shows promising trends and potential for future advancements (Campos-Fernández et al., 2021).
Aptamers for Vitamin and Mineral Detection
Aptamers are also being explored for their potential in detecting vitamins and minerals, given the prevalence of deficiencies globally. These synthetic nucleic acids can be engineered to be analyte-specific and offer high sensitivity and affinity, making them suitable for biosensor applications. Aptamers related to Exisulind could play a crucial role in the rapid, simple, and specific assessment of vitamins and minerals in biological samples, marking a significant advancement in research and healthcare (Heydari et al., 2019).
特性
製品名 |
Aptosyn; Exisulind |
|---|---|
分子式 |
C20H17FO4S |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
InChIキー |
MVGSNCBCUWPVDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

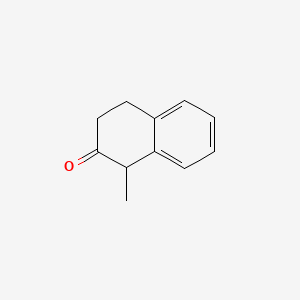

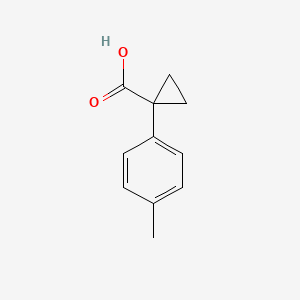
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)
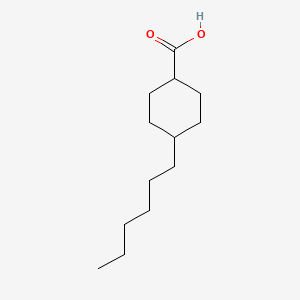
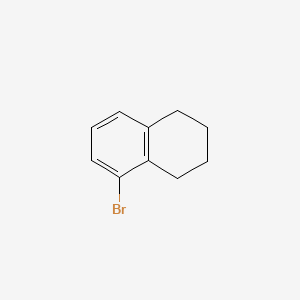
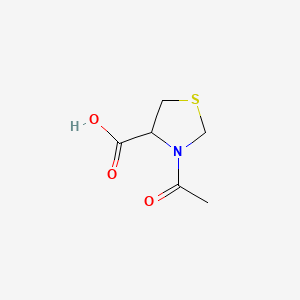

![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
